molecular formula C17H14Br2N2O B11309900 1-[5-(2,4-dibromophenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine

1-[5-(2,4-dibromophenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine

Cat. No.: B11309900
M. Wt: 422.1 g/mol
InChI Key: OXFDXIZJYDZQII-UHFFFAOYSA-N
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Description

{[5-(2,4-DIBROMOPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-3-YL)METHYL]AMINE is a complex organic compound that features a furan ring substituted with a dibromophenyl group and a pyridinylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2,4-DIBROMOPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-3-YL)METHYL]AMINE typically involves multi-step organic reactions. The initial step often includes the formation of the furan ring, followed by the introduction of the dibromophenyl group through electrophilic aromatic substitution. The final step involves the attachment of the pyridinylmethylamine group via nucleophilic substitution or coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

{[5-(2,4-DIBROMOPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-3-YL)METHYL]AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives or dehalogenated products.

    Substitution: The dibromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired product.

Major Products

Major products formed from these reactions include oxidized derivatives, reduced amine compounds, and various substituted phenyl derivatives.

Scientific Research Applications

{[5-(2,4-DIBROMOPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-3-YL)METHYL]AMINE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of {[5-(2,4-DIBROMOPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-3-YL)METHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and pyridine-containing molecules, such as:

  • {[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-3-YL)METHYL]AMINE
  • {[5-(2,4-DIFLUOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-3-YL)METHYL]AMINE

Uniqueness

The uniqueness of {[5-(2,4-DIBROMOPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-3-YL)METHYL]AMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dibromophenyl group enhances its reactivity and potential biological activity compared to its chlorinated or fluorinated analogs.

This detailed article provides a comprehensive overview of {[5-(2,4-DIBROMOPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-3-YL)METHYL]AMINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H14Br2N2O

Molecular Weight

422.1 g/mol

IUPAC Name

N-[[5-(2,4-dibromophenyl)furan-2-yl]methyl]-1-pyridin-3-ylmethanamine

InChI

InChI=1S/C17H14Br2N2O/c18-13-3-5-15(16(19)8-13)17-6-4-14(22-17)11-21-10-12-2-1-7-20-9-12/h1-9,21H,10-11H2

InChI Key

OXFDXIZJYDZQII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNCC2=CC=C(O2)C3=C(C=C(C=C3)Br)Br

Origin of Product

United States

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